(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442208
InChI: InChI=1S/C9H9N3O3/c1-5-10-8-3-7(12(14)15)2-6(4-13)9(8)11-5/h2-3,13H,4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol

CAS No.:

Cat. No.: VC17442208

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol -

Specification

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name (2-methyl-6-nitro-1H-benzimidazol-4-yl)methanol
Standard InChI InChI=1S/C9H9N3O3/c1-5-10-8-3-7(12(14)15)2-6(4-13)9(8)11-5/h2-3,13H,4H2,1H3,(H,10,11)
Standard InChI Key LOMWOATWLUWEMA-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])CO

Introduction

(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol is a specialized organic compound belonging to the benzimidazole derivatives class. This class is renowned for its significant biological activities, including antimicrobial and anticancer properties. The compound features a benzimidazole ring substituted with a methyl and nitro group, along with a methanol functional group, contributing to its chemical reactivity and potential applications in medicinal chemistry .

Synthesis

The synthesis of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol typically involves a multi-step process. A common method includes the reaction of 2-aminobenzimidazole with appropriate aldehydes under reflux conditions. This process involves the formation of the benzimidazole core followed by functionalization.

Biological Activities

Compounds similar to (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol have shown significant antiproliferative effects against cancer cell lines. The mechanism of action often involves interaction with biological targets such as enzymes or receptors. The nitro group may participate in redox reactions within cells, while the benzimidazole core can intercalate into DNA, affecting replication and transcription processes.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are commonly employed to confirm the structure and purity of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol.

Applications

The primary applications of (2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol lie in medicinal chemistry, particularly in the development of drugs with antimicrobial and anticancer properties.

Research Findings

Recent studies have highlighted the potential of benzimidazole derivatives in pharmaceutical research. These compounds are being explored for their ability to inhibit cell growth and induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanisms of action and to develop these compounds into effective therapeutic agents.

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